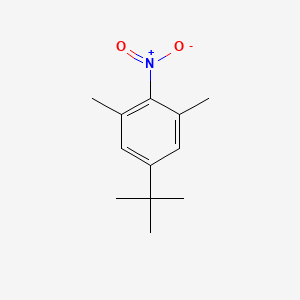

1-Nitro-4-tert-butyl-2,6-dimethylbenzene

描述

Structure

3D Structure

属性

IUPAC Name |

5-tert-butyl-1,3-dimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-6-10(12(3,4)5)7-9(2)11(8)13(14)15/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAWLDGUWOQFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279008 | |

| Record name | 1-nitro-4-tert-butyl-2,6-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6279-89-6 | |

| Record name | NSC11015 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-nitro-4-tert-butyl-2,6-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1-Nitro-4-tert-butyl-2,6-dimethylbenzene, a polysubstituted nitroaromatic compound. The synthesis involves a two-step process commencing with the Friedel-Crafts alkylation of m-xylene to produce the key intermediate, 1-tert-butyl-3,5-dimethylbenzene, followed by its electrophilic nitration. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway

The primary route for the synthesis of this compound is the electrophilic aromatic substitution (EAS) of its precursor, 1-tert-butyl-3,5-dimethylbenzene.[1] The directing effects of the existing tert-butyl and methyl substituents on the aromatic ring guide the position of the incoming nitro group. Both methyl and tert-butyl groups are ortho-, para-directors; however, the interplay of steric hindrance and electronic effects influences the final product distribution.[1]

The synthesis can be broken down into two key stages:

-

Stage 1: Friedel-Crafts Alkylation. Synthesis of the starting material, 1-tert-butyl-3,5-dimethylbenzene, via the alkylation of m-xylene with tert-butyl chloride using a Lewis acid catalyst such as aluminum chloride or iron(III) chloride.

-

Stage 2: Electrophilic Nitration. The nitration of the synthesized 1-tert-butyl-3,5-dimethylbenzene using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound and its precursor.

| Parameter | Stage 1: Friedel-Crafts Alkylation | Stage 2: Nitration | Reference |

| Starting Materials | m-xylene, tert-butyl chloride, Aluminum chloride | 1-tert-butyl-3,5-dimethylbenzene, Nitric acid, Sulfuric acid | [2] |

| Molar Ratios | m-xylene:tert-butyl chloride:AlCl₃ (approx. 1:1.02:0.07) | - | [2] |

| Reaction Temperature | Cooled in an ice bath, then room temperature | 0°C to 60°C | [1][3] |

| Reaction Time | ~30 minutes | - | [3] |

| Solvent | Excess m-xylene can act as a solvent | Inert organic solvents can be used | [1][3] |

| Purification Method | Extraction, Washing, Drying, Distillation | Silica gel chromatography or recrystallization | [1][3] |

| Reported Yield | 11.44 g (from 12.2 ml m-xylene and 12.5 ml tert-butyl chloride) | - | [2] |

Note: Specific yield for the nitration step to produce this compound is not explicitly detailed in the surveyed literature, and isomer separation can be challenging.[1]

Experimental Protocols

Stage 1: Synthesis of 1-tert-butyl-3,5-dimethylbenzene (Friedel-Crafts Alkylation)

This protocol is adapted from procedures for the Friedel-Crafts alkylation of m-xylene.[2][3][4]

Materials:

-

m-Xylene (1,3-dimethylbenzene)

-

tert-Butyl chloride (2-chloro-2-methylpropane)

-

Anhydrous aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)

-

Ice

-

Water

-

5 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane or Diethyl ether (for extraction)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a gas trap (e.g., a drying tube filled with calcium chloride leading to a beaker with a damp cotton ball to trap HCl gas), add m-xylene and tert-butyl chloride.

-

Cool the flask in an ice-water bath.

-

While stirring, slowly and portion-wise add the anhydrous aluminum chloride catalyst. A vigorous evolution of HCl gas should be observed.

-

After the addition of the catalyst is complete, continue stirring the reaction mixture in the ice bath until the vigorous bubbling subsides (approximately 30 minutes).

-

Remove the ice bath and allow the reaction mixture to warm to room temperature, continuing to stir for an additional 30 minutes.

-

To quench the reaction and decompose the catalyst, slowly and cautiously pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid in a beaker.

-

Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

The product, 1-tert-butyl-3,5-dimethylbenzene, can be purified by distillation to remove any unreacted m-xylene and byproducts.

Stage 2: Synthesis of this compound (Nitration)

This protocol is a general procedure based on the nitration of substituted benzenes.[1]

Materials:

-

1-tert-butyl-3,5-dimethylbenzene

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the low temperature. This creates the nitrating mixture.

-

In a separate flask, dissolve 1-tert-butyl-3,5-dimethylbenzene in a minimal amount of an inert solvent if necessary, and cool it in an ice bath.

-

Slowly add the prepared cold nitrating mixture dropwise to the solution of 1-tert-butyl-3,5-dimethylbenzene with vigorous stirring, ensuring the temperature does not exceed 10-15 °C.

-

After the addition is complete, continue stirring at this temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC if possible.

-

Upon completion, pour the reaction mixture slowly onto a large amount of crushed ice with stirring.

-

The crude product may precipitate as a solid or can be extracted with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Separate the organic layer and wash it with cold water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The crude product, a mixture of nitro isomers, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., methanol or ethanol) to isolate the desired this compound.[1]

Synthesis Pathway and Experimental Workflow Diagrams

Caption: Overall synthesis pathway for this compound.

References

An In-Depth Technical Guide to 1-Nitro-4-tert-butyl-2,6-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene. The information is curated for professionals in research and development, with a focus on data presentation and experimental methodologies.

Core Chemical Properties

This compound, also known as 4-tert-butyl-2,6-dimethylnitrobenzene, is a polysubstituted nitroaromatic compound. Its structure, featuring a bulky tert-butyl group and two methyl groups flanking a nitro group, results in unique steric and electronic properties that influence its reactivity.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 6279-89-6 | [2] |

| Molecular Formula | C₁₂H₁₇NO₂ | [2] |

| Molecular Weight | 207.27 g/mol | [2] |

| IUPAC Name | 1-tert-Butyl-2,6-dimethyl-4-nitrobenzene | N/A |

| Synonyms | 4-tert-butyl-2,6-dimethylnitrobenzene, 5-tert-Butyl-2-nitro-m-xylene | [2] |

Synthesis and Purification

The primary route for the synthesis of this compound is the electrophilic aromatic substitution (EAS) of 1-tert-butyl-3,5-dimethylbenzene.[2] The directing effects of the alkyl substituents guide the nitration to the position para to the tert-butyl group and ortho to the two methyl groups.[1]

Experimental Protocol: Electrophilic Aromatic Nitration

Materials:

-

1-tert-butyl-3,5-dimethylbenzene (substrate)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Inert organic solvent (e.g., dichloromethane)

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the inert organic solvent in an ice bath.

-

Slowly add concentrated sulfuric acid to the solvent, maintaining the temperature below 10 °C.

-

In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid to a portion of the cold solvent.

-

Add the substrate, 1-tert-butyl-3,5-dimethylbenzene, to the cooled sulfuric acid solution in the flask.

-

Add the nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification Protocol:

The crude product can be purified by either recrystallization or silica gel chromatography.[1]

-

Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol) and allow it to cool slowly to form crystals.

-

Silica Gel Chromatography: Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto a silica gel column. Elute with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to separate the desired product from impurities.[1]

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show distinct signals for the aromatic protons, the tert-butyl protons (a singlet), and the methyl protons (a singlet).

-

¹³C NMR will show characteristic peaks for the aromatic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the methyl carbons.

-

-

Infrared (IR) Spectroscopy: The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 207). Fragmentation patterns may include the loss of a methyl group from the tert-butyl substituent.[1]

Biological Activity and Potential Applications

While research on the biological effects of this compound is limited, some studies have indicated potential antimicrobial properties.[2] The nitroaromatic scaffold is present in a number of drugs, where the nitro group can be bioreduced to produce reactive nitrogen species that exhibit therapeutic effects, particularly as antibacterial and antiprotozoal agents.[1][3]

The mechanism of action for many nitroaromatic drugs involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic radicals.[4] This process is often specific to anaerobic or microaerophilic environments found in certain pathogens.[4]

Further investigation into the antimicrobial spectrum and mechanism of action of this compound is warranted to explore its potential in drug development. The National Cancer Institute (NCI) has previously assigned the NSC number 11015 to this compound for testing, suggesting an interest in its biological activity.[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Signaling Pathway of Nitroaromatic Drugs

While a specific signaling pathway for this compound has not been elucidated, the general mechanism of action for many nitroaromatic antimicrobial drugs involves reductive activation.

Caption: General reductive activation pathway of nitroaromatic antimicrobial agents.

References

An In-depth Technical Guide to 1-Nitro-4-tert-butyl-2,6-dimethylbenzene

CAS Number: 6279-89-6

This technical guide provides a comprehensive overview of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene, a polysubstituted nitroaromatic compound. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It covers the compound's chemical and physical properties, synthesis and purification methods, and potential applications, with a focus on experimental details and data presentation.

Chemical and Physical Properties

This compound is a sterically hindered aromatic compound. Its structure, featuring a bulky tert-butyl group and two methyl groups flanking a nitro group, imparts specific chemical reactivity and physical characteristics.[1] The electron-withdrawing nature of the nitro group influences the electronic properties of the benzene ring, making it a valuable intermediate in organic synthesis.[2]

Quantitative Data

The following tables summarize the key chemical identifiers and computed physicochemical properties for this compound and its precursor, 1-tert-butyl-3,5-dimethylbenzene.

Table 1: Chemical Identifiers

| Identifier | This compound | 1-tert-butyl-3,5-dimethylbenzene |

| CAS Number | 6279-89-6[1] | 98-19-1[3] |

| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₈[3] |

| Molecular Weight | 207.27 g/mol [1] | 162.27 g/mol [3] |

| IUPAC Name | 5-tert-butyl-1,3-dimethyl-2-nitrobenzene | 1-tert-butyl-3,5-dimethylbenzene[4] |

| InChI Key | NZAWLDGUWOQFQA-UHFFFAOYSA-N[1] | FZSPYHREEHYLCB-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Properties

| Property | This compound (Computed) | 1-tert-butyl-3,5-dimethylbenzene (Experimental) |

| Exact Mass | 207.12600 g/mol [2] | 162.27 g/mol [3] |

| Topological Polar Surface Area | 45.8 Ų[2] | 0 Ų |

| XLogP3 | 4.2[2] | Not Available |

| Hydrogen Bond Donor Count | 0[2] | 0 |

| Hydrogen Bond Acceptor Count | 2[2] | 0 |

| Rotatable Bond Count | 2[2] | 1 |

| Boiling Point | Not Available | 205-206 °C[] |

| Melting Point | Not Available | -18 °C |

| Density | Not Available | 0.867 g/mL at 25 °C[] |

| Refractive Index | Not Available | n20/D 1.495[] |

Synthesis and Purification

The primary route for the synthesis of this compound is the electrophilic aromatic substitution (EAS) of its precursor, 1-tert-butyl-3,5-dimethylbenzene.[1] The directing effects of the alkyl substituents guide the incoming nitro group. While both methyl and tert-butyl groups are ortho-, para-directors, the significant steric hindrance from the bulky tert-butyl group and the two flanking methyl groups heavily influences the position of nitration.[1]

Experimental Protocols

2.1.1. General Nitration Procedure

A common method for the nitration of activated aromatic compounds involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.[1]

-

Reagents:

-

1-tert-butyl-3,5-dimethylbenzene (Substrate)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

-

Procedure:

-

The substrate, 1-tert-butyl-3,5-dimethylbenzene, is dissolved in a suitable inert solvent.

-

The nitrating mixture is prepared by cautiously adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

The nitrating mixture is added dropwise to the solution of the substrate, maintaining a controlled temperature, typically between 30°C and 60°C, to manage the exothermic reaction.[1]

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure completion.

-

The reaction is quenched by pouring the mixture over crushed ice.

-

The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

2.1.2. Continuous Flow Nitration

For improved control over reaction parameters and enhanced safety, continuous flow reactors have been employed for nitration reactions.[1]

-

Setup: A micro-tubular reactor is immersed in a temperature-controlled oil bath.

-

Reagents:

-

1-tert-butyl-3,5-dimethylbenzene

-

98% Nitric Acid (HNO₃)

-

98% Sulfuric Acid (H₂SO₄)[1]

-

-

Procedure:

-

The nitrating mixture (HNO₃ and H₂SO₄) and the substrate are pumped separately into the micro-tubular reactor at controlled flow rates.

-

The reaction temperature is maintained between 30-60°C.[1]

-

The residence time in the reactor is typically controlled between 60 to 240 seconds.[1]

-

The output from the reactor is collected, and the product is isolated using standard workup procedures as described above.

-

2.1.3. Purification

The crude product, which may contain isomeric byproducts, can be purified by the following methods:

-

Silica Gel Chromatography: This is a standard method for separating isomers and removing impurities.[1]

-

Recrystallization: The crude product can be recrystallized from a suitable solvent, such as methanol, to obtain the pure compound.[3]

Synthesis Workflow

Caption: A flowchart illustrating the synthesis and purification of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution, where the regioselectivity is determined by the directing effects of the substituents on the aromatic ring.

References

Spectroscopic Profile of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene (CAS No. 6279-89-6; Molecular Weight: 207.27 g/mol ). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the compound's structure, which features a benzene ring substituted with a nitro group, a tert-butyl group, and two methyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl Protons | ~1.3 | Singlet | 9H |

| Methyl Protons | ~2.3 | Singlet | 6H |

| Aromatic Protons | ~7.2 | Singlet | 2H |

Rationale: The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The nine equivalent protons of the tert-butyl group and the six equivalent protons of the two methyl groups should each appear as a distinct singlet.[1] The two equivalent aromatic protons are also expected to produce a singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| tert-Butyl (CH₃) | ~31 |

| tert-Butyl (Quaternary C) | ~35 |

| Methyl (CH₃) | ~18 |

| Aromatic (C-H) | ~128 |

| Aromatic (C-CH₃) | ~135 |

| Aromatic (C-NO₂) | ~150 |

| Aromatic (C-tert-butyl) | ~152 |

Rationale: The ¹³C NMR spectrum will show distinct signals for each unique carbon environment. The carbons of the tert-butyl and methyl groups will appear in the aliphatic region, while the aromatic carbons will be observed in the downfield region (120-160 ppm). The carbon atom attached to the electron-withdrawing nitro group is expected to be the most deshielded.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-O Asymmetric Stretch | 1550 - 1475 | Strong |

| N-O Symmetric Stretch | 1360 - 1290 | Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1400 | Medium to Weak |

Rationale: The IR spectrum will be dominated by strong absorption bands characteristic of the nitro group.[2][3][4] Specifically, two distinct, strong peaks are expected for the asymmetric and symmetric stretching vibrations of the N-O bonds.[2][3] Additional bands corresponding to aromatic and aliphatic C-H stretching and aromatic C=C stretching will also be present.

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Fragmentation Pathway |

| [M]⁺ | 207 | Molecular Ion |

| [M-15]⁺ | 192 | Loss of a methyl radical (•CH₃) |

| [M-30]⁺ | 177 | Loss of nitric oxide (•NO) |

| [M-46]⁺ | 161 | Loss of nitrogen dioxide (•NO₂) |

Rationale: In electron ionization mass spectrometry, the molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation pathways for aromatic nitro compounds include the loss of a methyl group, nitric oxide (NO), and nitrogen dioxide (NO₂).[5]

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

Use proton decoupling to simplify the spectrum to singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorption spectrum.

-

-

Data Analysis: The resulting spectrum will show absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common method for small organic molecules and typically induces fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often represents the molecular ion, and the other peaks correspond to fragment ions.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

- 1. This compound | 6279-89-6 | Benchchem [benchchem.com]

- 2. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-4-tert-butyl-2,6-dimethylbenzene is a polysubstituted nitroaromatic compound.[1] Its structure consists of a benzene ring substituted with a nitro group, a tert-butyl group, and two methyl groups.[1] This technical guide provides a summary of the available physical characteristics of this compound and outlines detailed experimental protocols for the determination of its key physical properties. The primary synthesis route for this compound is the electrophilic aromatic substitution of its precursor, 1-tert-butyl-3,5-dimethylbenzene.[1]

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 5-tert-butyl-1,3-dimethyl-2-nitrobenzene | Benchchem |

| CAS Number | 6279-89-6 | [1] |

| Molecular Formula | C12H17NO2 | |

| Molecular Weight | 207.27 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Characterization

Given the absence of reported experimental values, the following section details standardized methodologies for determining the primary physical characteristics of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the substance transitions from solid to liquid.[2] Impurities typically cause a depression and broadening of the melting point range.[2]

Methodology: Thiele Tube Method [2][3][4]

-

Sample Preparation: A small amount of the dry, powdered compound is introduced into a capillary tube, which is then sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), making sure the rubber band used for attachment is above the oil level.[2][3]

-

Heating: The side arm of the Thiele tube is gently and evenly heated with a Bunsen burner.[3] The design of the tube promotes convection currents, ensuring uniform temperature distribution in the oil.[4]

-

Observation: The temperature is increased at a rate of approximately 1-2°C per minute as the expected melting point is approached.[2]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Capillary Method (Siwoloboff Method) [5]

-

Sample Preparation: A few drops of the liquid compound are placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the liquid.[5][6]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a suitable bath (e.g., an oil bath for temperatures above 100°C).[7]

-

Heating: The apparatus is heated slowly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[8]

-

Observation: Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube. The heating is then stopped.[7]

-

Data Recording: As the liquid cools, the bubbling will cease, and the liquid will be drawn up into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point.[9]

Density Determination

Density is the mass per unit volume of a substance. For an irregularly shaped solid, the density can be determined by the liquid displacement method.

Methodology: Liquid Displacement Method [10][11]

-

Mass Measurement: The mass of a sample of the solid compound is accurately measured using an analytical balance.[11]

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.[11]

-

Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.

-

Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.[11]

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its determined volume.[11]

Solubility Determination

Solubility provides information about the polarity and functional groups present in a molecule. A systematic approach is used to classify the compound's solubility.

Methodology: Qualitative Solubility Testing [12][13][14]

-

Water Solubility: A small amount of the compound (approx. 25 mg) is added to a test tube containing about 0.75 mL of water. The tube is shaken vigorously. If the compound dissolves, its solubility in water is noted. The pH of the aqueous solution can be tested with litmus paper to indicate acidity or basicity.[12][14]

-

Acid/Base Solubility: If the compound is insoluble in water, its solubility is tested in dilute acidic and basic solutions.[14]

-

5% NaOH Solution: If the compound dissolves, it is likely an acidic compound (e.g., a carboxylic acid or a phenol).

-

5% NaHCO3 Solution: This is used to distinguish between strong and weak acids. Carboxylic acids are generally soluble, while most phenols are not.

-

5% HCl Solution: If the compound dissolves, it is likely a basic compound (e.g., an amine).

-

-

Solubility in Concentrated Sulfuric Acid: If the compound is insoluble in the above solvents, its solubility in cold, concentrated H2SO4 is tested. Solubility in this strong acid suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or a reactive hydrocarbon such as an alkene or an aromatic compound.[14]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a newly synthesized chemical compound.

Caption: Workflow for the characterization of a chemical compound.

References

- 1. This compound | 6279-89-6 | Benchchem [benchchem.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. flinnsci.com [flinnsci.com]

- 5. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 6. byjus.com [byjus.com]

- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 8. chemconnections.org [chemconnections.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. wjec.co.uk [wjec.co.uk]

- 12. scribd.com [scribd.com]

- 13. quora.com [quora.com]

- 14. www1.udel.edu [www1.udel.edu]

A Comprehensive Technical Guide to 1-Nitro-4-tert-butyl-2,6-dimethylbenzene as a Versatile Starting Material in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and synthetic applications of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene, a valuable starting material in the field of organic chemistry. This document provides detailed experimental protocols, comprehensive data analysis, and visual representations of reaction pathways to facilitate its use in research and development, particularly in the synthesis of complex organic molecules and potential pharmaceutical intermediates.

Introduction

This compound is a polysubstituted nitroaromatic compound. Its structure, featuring a bulky tert-butyl group and two methyl groups flanking a nitro group on a benzene ring, presents unique steric and electronic properties that make it a valuable building block in organic synthesis. The strategic placement of these substituents influences the reactivity of the aromatic ring and the nitro group, allowing for selective transformations into a variety of functionalized derivatives. This guide will delve into the key aspects of this compound, providing a practical resource for its application in the laboratory.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. The following tables summarize the key identifiers and available data for this compound.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 6279-89-6 | [1] |

| Molecular Formula | C₁₂H₁₇NO₂ | - |

| Molecular Weight | 207.27 g/mol | [1] |

| Appearance | ||

| Melting Point | ||

| Boiling Point |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Source |

| ¹H NMR | Expected: Singlets for the tert-butyl and methyl protons, and a singlet for the aromatic protons. | [1] |

| ¹³C NMR | ||

| IR Spectroscopy | Expected: Strong stretching frequencies characteristic of the nitro group. | [1] |

| Mass Spectrometry |

Note: Specific, experimentally determined spectroscopic data with peak assignments for this compound are not available in the searched literature. The expected characteristics are based on the compound's structure. Researchers should perform their own spectroscopic analysis for structural confirmation.

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) of 4-tert-butyl-2,6-dimethylbenzene.[1] The directing effects of the alkyl groups (ortho-, para-directing) and the significant steric hindrance from the tert-butyl and two methyl groups guide the incoming nitro group to the desired position.[1]

Experimental Protocol: Electrophilic Nitration

This protocol outlines a general procedure for the nitration of 4-tert-butyl-2,6-dimethylbenzene.

Reagents and Materials:

-

4-tert-butyl-2,6-dimethylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Inert organic solvent (e.g., dichloromethane)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-butyl-2,6-dimethylbenzene in an inert organic solvent.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.[1] The temperature should be carefully controlled as the reaction is exothermic.[1]

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature, for example, between 30°C and 60°C, for a specified time (e.g., 60 to 240 seconds in a continuous flow setup).[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.[1]

Diagram 1: Synthesis of this compound

Caption: Electrophilic nitration of 4-tert-butyl-2,6-dimethylbenzene.

Synthetic Applications

This compound serves as a key intermediate for the synthesis of various functionalized molecules. A primary transformation is the reduction of the nitro group to an amine, yielding 4-tert-butyl-2,6-dimethylaniline, which is a versatile precursor for more complex structures.

Reduction to 4-tert-butyl-2,6-dimethylaniline

The reduction of the nitro group is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with the choice depending on the presence of other functional groups in the molecule.

This protocol details the reduction of this compound to the corresponding aniline using stannous chloride (SnCl₂).

Reagents and Materials:

-

This compound (15 g, 0.072 mol)

-

Stannous chloride (SnCl₂) (41 g, 0.216 mol)

-

Ethanol (300 mL)

-

Aqueous potassium hydroxide (KOH) solution

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine this compound (15 g, 0.072 mol) and stannous chloride (41 g, 0.216 mol) in 300 mL of ethanol.[2]

-

Heat the reaction mixture at reflux for 24 hours.[2] Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.[2]

-

Neutralize the reaction mixture by the slow addition of an aqueous potassium hydroxide solution while stirring.[2]

-

Extract the product with ethyl acetate.[2]

-

Separate the organic phase and purify it by column chromatography to yield 4-tert-butyl-2,6-dimethylaniline.[2] A yield of 58% has been reported for this transformation.[2]

Diagram 2: Reduction of this compound

Caption: Synthesis of 4-tert-butyl-2,6-dimethylaniline.

Further Synthetic Transformations

4-tert-butyl-2,6-dimethylaniline is a valuable intermediate for the synthesis of a variety of compounds, including those with potential applications in materials science and medicinal chemistry. While specific examples of its use in drug development are not extensively documented in the searched literature, its structural similarity to other anilines used in these fields suggests its potential.

Diagram 3: Potential Synthetic Pathways from 4-tert-butyl-2,6-dimethylaniline

Caption: Potential synthetic utility of 4-tert-butyl-2,6-dimethylaniline.

Conclusion

This compound is a readily accessible and synthetically versatile starting material. Its preparation via electrophilic nitration and subsequent reduction to the corresponding aniline opens up a wide array of possibilities for the synthesis of more complex and potentially bioactive molecules. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals to explore the full potential of this valuable chemical building block in their synthetic endeavors. Further research into its applications, particularly in the development of novel pharmaceuticals and functional materials, is highly encouraged.

References

Technical Whitepaper: A Guide to the Synthesis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene from m-Xylene

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical guide on the two-step synthesis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene, a polysubstituted nitroaromatic compound, starting from m-xylene. The synthesis involves an initial Friedel-Crafts alkylation to produce 1-tert-butyl-3,5-dimethylbenzene, followed by a regioselective nitration. This guide details the underlying chemical principles, provides comprehensive experimental protocols, and presents quantitative data in a structured format for clarity and reproducibility.

Introduction and Reaction Overview

The synthesis of polysubstituted benzene derivatives is a cornerstone of organic chemistry, with applications in materials science, agrochemicals, and pharmaceuticals. The target molecule, this compound, features a specific arrangement of a bulky tert-butyl group, two methyl groups, and a nitro group, making its synthesis a valuable case study in electrophilic aromatic substitution and regioselectivity.

The synthetic route from m-xylene is a sequential two-step process:

-

Step 1: Friedel-Crafts Alkylation: m-Xylene is alkylated with a tert-butyl source, typically tert-butyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][2][3] This reaction forms the intermediate, 1-tert-butyl-3,5-dimethylbenzene.

-

Step 2: Electrophilic Nitration: The intermediate is subsequently nitrated using a classic nitrating mixture of nitric acid and sulfuric acid to yield the final product, this compound.[4]

The overall transformation is governed by the principles of electrophilic aromatic substitution, where the directing effects of the alkyl substituents and steric hindrance play crucial roles in determining the final product structure.

Synthesis Pathway and Logical Workflow

The logical progression of the synthesis, from starting materials to the final product, is outlined below.

Caption: Overall two-step synthesis pathway from m-xylene.

The following diagram illustrates the typical laboratory workflow for executing this synthesis.

Caption: A typical experimental workflow for the synthesis.

Experimental Protocols and Data

Step 1: Friedel-Crafts Alkylation of m-Xylene

This step involves the electrophilic substitution of a tert-butyl group onto the m-xylene ring. While the two methyl groups are ortho-, para-directing, the substitution occurs primarily at the 5-position (meta to both methyls) to yield 1-tert-butyl-3,5-dimethylbenzene. This outcome is attributed to thermodynamic control; the 1,3,5-substituted product is the most sterically favored and stable isomer.[3][5]

Experimental Protocol:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a gas trap (e.g., an inverted funnel over a beaker of water with an indicator), add m-xylene and tert-butyl chloride.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.[1]

-

Catalyst Addition: While stirring, slowly and portion-wise add the Lewis acid catalyst (e.g., anhydrous aluminum chloride or iron(III) chloride). The reaction is exothermic and will evolve HCl gas.[1] Maintain the temperature below 10 °C during addition.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 30-60 minutes, and then let it warm to room temperature. Continue stirring for an additional 1-2 hours or until gas evolution ceases.

-

Quenching: Slowly and carefully pour the reaction mixture over crushed ice, optionally containing concentrated HCl to dissolve the aluminum salts.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified further by vacuum distillation.

Quantitative Data for Alkylation:

| Parameter | Value / Compound | Molar Mass ( g/mol ) | Moles (approx.) | Volume / Mass | Reference |

| Reactant | m-Xylene | 106.17 | 0.091 | 12.2 mL (10.6 g) | [6] |

| Reactant | tert-Butyl Chloride | 92.57 | 0.114 | 12.5 mL (10.6 g) | [6] |

| Catalyst | Aluminum Chloride | 133.34 | 0.0075 | 1.0 g | [6] |

| Condition | Temperature | - | - | 0 °C to Room Temp | [1] |

| Condition | Reaction Time | - | - | 2-3 hours | [1] |

| Product | 1-tert-Butyl-3,5-dimethylbenzene | 162.28 | - | - | - |

Note: The provided values are based on literature examples and should be adapted as necessary.

Step 2: Nitration of 1-tert-Butyl-3,5-dimethylbenzene

In this step, the aromatic ring of the intermediate is nitrated. All three alkyl groups (two methyl, one tert-butyl) are activating, ortho-, para-directors. The incoming electrophile (NO₂⁺) is directed to the 2-position (ortho to one methyl and the tert-butyl group, and para to the other methyl group), which is the most activated and sterically accessible position.

Experimental Protocol:

-

Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add concentrated nitric acid dropwise to concentrated sulfuric acid with stirring. Keep the temperature of the mixture below 10 °C.

-

Reactant Addition: In a separate flask, dissolve the 1-tert-butyl-3,5-dimethylbenzene from Step 1 in a minimal amount of a suitable solvent (e.g., dichloromethane or the sulfuric acid itself).

-

Reaction: Cool the solution of the intermediate to 0-5 °C. Slowly add the pre-chilled nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10 °C. The reaction is highly exothermic.

-

Stirring: After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. A solid precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol.[2] The melting point of 4-tert-butyl-2,6-dimethylnitrobenzene is 84-85 °C.[7]

Quantitative Data for Nitration:

| Parameter | Value / Compound | Molar Mass ( g/mol ) | Molar Ratio (approx.) | Notes | Reference |

| Reactant | 1-tert-Butyl-3,5-dimethylbenzene | 162.28 | 1.0 | - | - |

| Reagent | Nitric Acid (98%) | 63.01 | 1.1 - 1.3 | Part of nitrating mixture | [8] |

| Reagent | Sulfuric Acid (98%) | 98.08 | 2.0 - 4.0 (rel. to HNO₃) | Catalyst and solvent | [8] |

| Condition | Temperature | - | - | 0-10 °C | General Practice |

| Condition | Reaction Time | - | - | 1.5-2 hours | General Practice |

| Product | This compound | 207.27 | - | Yellow Crystalline Solid | [2][7] |

Note: Molar ratios are based on similar nitrations of m-xylene derivatives and may require optimization.[8][9]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Musk xylene - Wikipedia [en.wikipedia.org]

- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 4. This compound | 6279-89-6 | Benchchem [benchchem.com]

- 5. Solved In a Friedel-Crafts reaction using meta-xylene, | Chegg.com [chegg.com]

- 6. Solved Friedel-Crafts reactions Preparation of: 1,3 – | Chegg.com [chegg.com]

- 7. 4-TERT-BUTYL-2,6-DIMETHYLNITROBENZENE | 6279-89-6 [chemicalbook.com]

- 8. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents [patents.google.com]

- 9. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Nitration of 4-tert-Butyl-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nitration of 4-tert-butyl-1,3-dimethylbenzene, a key transformation in the synthesis of various chemical intermediates. This document outlines the reaction's core principles, expected regiochemical outcomes, and detailed experimental protocols.

Introduction to Electrophilic Aromatic Nitration

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry, enabling the direct functionalization of aromatic rings. The nitration of benzene and its derivatives is a classic example, proceeding through the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic π-system.[1][2][3][4][5] The nitronium ion is typically generated in situ from the reaction of concentrated nitric acid with a strong acid catalyst, most commonly sulfuric acid.[1][2][4][5]

The reaction mechanism involves three key steps:

-

Generation of the electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly reactive nitronium ion.

-

Electrophilic attack: The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, typically the hydrogensulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.

Regioselectivity in the Nitration of 4-tert-Butyl-1,3-dimethylbenzene

The position of nitration on a substituted benzene ring is governed by the electronic and steric effects of the existing substituents. In 4-tert-butyl-1,3-dimethylbenzene, we have three activating, ortho,para-directing alkyl groups: two methyl groups and one tert-butyl group.

-

Electronic Effects: All three alkyl groups are electron-donating through an inductive effect and hyperconjugation, thereby activating the aromatic ring towards electrophilic attack. This increased electron density is most pronounced at the ortho and para positions relative to each substituent.

-

Steric Effects: The tert-butyl group is significantly bulkier than the methyl groups. This steric hindrance will impede the approach of the electrophile to the positions ortho to the tert-butyl group (positions 3 and 5).

Considering these factors, we can predict the likely positions of nitration on the 4-tert-butyl-1,3-dimethylbenzene ring:

-

Position 2: This position is ortho to one methyl group and meta to the other methyl and the tert-butyl group. It is sterically accessible.

-

Position 5: This position is ortho to the tert-butyl group and one methyl group, and para to the other methyl group. It is sterically hindered by the adjacent tert-butyl group.

-

Position 6: This position is ortho to one methyl group and meta to the other methyl and the tert-butyl group. It is sterically accessible.

Based on a qualitative analysis, the primary sites of nitration are expected to be positions 2 and 6, as they are activated by the methyl groups and are not significantly sterically hindered. Position 5 is highly activated electronically but is sterically shielded by the bulky tert-butyl group, making substitution at this site less favorable. Therefore, the major products of mononitration are anticipated to be 1-tert-butyl-2,4-dimethyl-5-nitrobenzene and 1-tert-butyl-2,4-dimethyl-6-nitrobenzene. Due to the buttressing effect of the adjacent methyl group, position 6 might be slightly more favored than position 2.

Predicted Product Distribution

| Product Name | Position of Nitration | Predicted Distribution |

| 1-tert-butyl-2,4-dimethyl-6-nitrobenzene | 6 | Major |

| 1-tert-butyl-2,4-dimethyl-5-nitrobenzene | 5 | Minor |

| 1-tert-butyl-2,4-dimethyl-2-nitrobenzene | 2 | Major |

Experimental Protocol: Mononitration of 4-tert-Butyl-1,3-dimethylbenzene

The following protocol is adapted from established procedures for the nitration of similar alkylated benzenes and provides a reliable method for the synthesis of the mononitro derivatives of 4-tert-butyl-1,3-dimethylbenzene.

Reagents and Materials:

| Reagent/Material | Quantity | Molar Equivalent |

| 4-tert-Butyl-1,3-dimethylbenzene | 10.0 g (61.6 mmol) | 1.0 |

| Concentrated Nitric Acid (70%) | 4.8 mL (73.9 mmol) | 1.2 |

| Concentrated Sulfuric Acid (98%) | 10.0 mL | Catalyst |

| Dichloromethane (CH₂Cl₂) | 100 mL | Solvent |

| Saturated Sodium Bicarbonate Solution | 50 mL | Quenching |

| Brine | 50 mL | Washing |

| Anhydrous Magnesium Sulfate | 5 g | Drying Agent |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 4-tert-butyl-1,3-dimethylbenzene in 50 mL of dichloromethane.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

In a separate beaker, carefully add 4.8 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Slowly add the cold nitrating mixture to the stirred solution of the substrate via the dropping funnel over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-

Once the starting material is consumed, slowly pour the reaction mixture over 100 g of crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

-

The isomeric products can be separated by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Visualizations

Signaling Pathway: Electrophilic Nitration Mechanism

Caption: Mechanism of electrophilic aromatic nitration.

Experimental Workflow

Caption: Workflow for the nitration of 4-tert-butyl-1,3-dimethylbenzene.

References

Methodological & Application

Experimental protocol for 1-Nitro-4-tert-butyl-2,6-dimethylbenzene synthesis

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene. The primary synthetic route is the electrophilic aromatic substitution (EAS) of 1-tert-butyl-3,5-dimethylbenzene.[1] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the target compound. Additionally, it includes a summary of the key physical and spectroscopic data for the synthesized molecule.

Introduction

This compound is a polysubstituted nitroaromatic compound. Its synthesis is a classic example of electrophilic aromatic nitration, where the directing effects of the alkyl substituents on the benzene ring guide the position of the incoming nitro group. Both the tert-butyl and methyl groups are ortho-, para-directors; however, the steric hindrance from the bulky tert-butyl group and the two adjacent methyl groups plays a significant role in the regioselectivity of the nitration.[1] Careful control of reaction conditions, particularly temperature, is crucial for achieving the desired product and minimizing the formation of isomers.[1]

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier | Cat. No. |

| 1-tert-Butyl-3,5-dimethylbenzene | 98% | Sigma-Aldrich | 233587 |

| Nitric Acid (HNO₃), 98% | Reagent | VWR | Varies |

| Sulfuric Acid (H₂SO₄), 98% | Reagent | VWR | Varies |

| Dichloromethane (CH₂Cl₂) | ACS | VWR | Varies |

| Sodium Bicarbonate (NaHCO₃) | ACS | VWR | Varies |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | VWR | Varies |

| Silica Gel (for column chromatography) | 230-400 mesh | VWR | Varies |

| Hexane | ACS | VWR | Varies |

| Ethyl Acetate | ACS | VWR | Varies |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Experimental Protocol

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, add 1-tert-butyl-3,5-dimethylbenzene.

-

Dissolve the starting material in a minimal amount of dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

2. Preparation of Nitrating Mixture:

-

In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:2 molar ratio, while cooling in an ice bath. Caution: This mixing is highly exothermic.

3. Nitration Reaction:

-

Slowly add the prepared nitrating mixture dropwise to the cooled solution of 1-tert-butyl-3,5-dimethylbenzene over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

4. Work-up:

-

Carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase using a rotary evaporator.

5. Purification:

-

The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

-

Alternatively, recrystallization from a suitable solvent such as methanol can be employed for purification.

Data Summary

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 6279-89-6 | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Appearance | - | |

| Melting Point | - |

Note: Experimental data for appearance and melting point were not available in the searched literature.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected to show characteristic singlets for the tert-butyl and methyl protons.[1] |

| ¹³C NMR | - |

| IR (Infrared) | Prominent strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected in the regions of 1500-1620 cm⁻¹ and 1300-1390 cm⁻¹, respectively.[1] |

Note: Specific, experimentally obtained spectroscopic data for this compound were not found in the publicly available literature searched.

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-Nitro-4-tert-butyl-2,6-dimethylbenzene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-4-tert-butyl-2,6-dimethylbenzene is a substituted nitroaromatic compound with potential applications in medicinal chemistry. Nitroaromatic compounds are known to exhibit a range of biological activities, and this particular molecule's substitution pattern may confer specific properties of interest. This document provides detailed protocols for the synthesis of this compound and for the preliminary evaluation of its potential antimicrobial and herbicidal activities. It should be noted that while the protocols provided are based on established methodologies for similar compounds, specific quantitative data for this compound is not extensively available in published literature. The following sections are intended to serve as a comprehensive guide for researchers to initiate their own investigations into the medicinal chemistry applications of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of the precursor, 4-tert-butyl-2,6-dimethylbenzene.[1] The directing effects of the alkyl substituents (tert-butyl and methyl groups) guide the incoming nitro group. While both methyl and tert-butyl groups are ortho-, para-directors, the significant steric hindrance from the bulky tert-butyl group and the two flanking methyl groups influences the position of nitration.[1]

Experimental Protocol: Electrophilic Nitration

Materials:

-

4-tert-butyl-2,6-dimethylbenzene

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-tert-butyl-2,6-dimethylbenzene in 50 mL of dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add 15 mL of concentrated sulfuric acid to the solution. Maintain the temperature below 10 °C during the addition.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding 8 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the stirred solution of the substrate over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to isolate this compound.

Visualization of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Potential Antimicrobial Activity

Nitroaromatic compounds are known to possess antimicrobial properties. The proposed mechanism of action involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can then covalently bind to and damage cellular macromolecules such as DNA, leading to cell death.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (medium with inoculum and standard antibiotic) and a negative control (medium with inoculum and DMSO, ensuring the final DMSO concentration is non-toxic to the microbes).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Visualization of Proposed Antimicrobial Mechanism:

Caption: Proposed mechanism of antimicrobial action for nitroaromatic compounds.

Potential Herbicidal Activity

Certain nitroaromatic compounds have been investigated for their herbicidal properties. The mechanism of action can vary, but for some related compounds, it involves the inhibition of essential plant biochemical pathways, such as cellulose biosynthesis.

Experimental Protocol: Seed Germination and Seedling Growth Inhibition Assay

Materials:

-

This compound

-

Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or cress)

-

Petri dishes with filter paper

-

Distilled water

-

Acetone

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

-

Prepare a series of dilutions of the stock solution in distilled water to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 µM). Ensure the final acetone concentration is low and non-phytotoxic (typically <0.5%).

-

Place a sterile filter paper in each Petri dish and moisten it with 5 mL of the respective test solution or a control solution (distilled water with the same concentration of acetone).

-

Place a defined number of seeds (e.g., 20) on the filter paper in each Petri dish.

-

Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle).

-

After a set period (e.g., 7 days), record the percentage of seed germination and measure the root and shoot length of the seedlings.

-

Calculate the concentration of the compound that causes 50% inhibition of germination or growth (IC50) by plotting the inhibition percentage against the log of the compound concentration.

Quantitative Data Summary (Hypothetical)

As no specific experimental data for this compound is readily available, the following table is presented as a template for researchers to populate with their own experimental findings.

| Biological Activity | Test Organism/System | Endpoint | Result (e.g., µg/mL or µM) |

| Antimicrobial | Staphylococcus aureus | MIC | Experimental Data |

| Escherichia coli | MIC | Experimental Data | |

| Candida albicans | MIC | Experimental Data | |

| Herbicidal | Arabidopsis thaliana | IC50 (Germination) | Experimental Data |

| Arabidopsis thaliana | IC50 (Root Growth) | Experimental Data |

Conclusion

This compound presents an interesting scaffold for investigation in medicinal chemistry. The provided protocols for its synthesis and biological evaluation offer a solid foundation for researchers to explore its potential as an antimicrobial or herbicidal agent. The generation of quantitative data through these standardized assays will be crucial in determining the structure-activity relationships and the therapeutic or agrochemical potential of this and related compounds. It is imperative that all experimental work is conducted with appropriate safety precautions in a laboratory setting.

References

Application Notes and Protocols: 1-Nitro-4-tert-butyl-2,6-dimethylbenzene in Fine Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene, a key intermediate in fine chemical synthesis. This document details its synthesis, characterization, and subsequent application, particularly as a precursor to versatile aniline derivatives.

Introduction

This compound (also known as 5-tert-butyl-2-nitro-m-xylene) is a polysubstituted nitroaromatic compound. Its structure, featuring a bulky tert-butyl group and two methyl groups on a nitrobenzene core, makes it a valuable building block in organic synthesis. The nitro group can be readily reduced to an amine, providing access to 4-tert-butyl-2,6-dimethylaniline, a versatile intermediate for the synthesis of more complex molecules, including those with potential biological activity. Nitroaromatic compounds, in general, are fundamental in the production of a wide array of commercial products such as dyes, polymers, and pesticides, and are instrumental in the synthesis of complex bioactive molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 6279-89-6 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | 5-tert-butyl-1,3-dimethyl-2-nitrobenzene |

| Synonyms | 4-tert-butyl-2,6-dimethylnitrobenzene, 5-tert-Butyl-2-nitro-m-xylene |

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic aromatic substitution (EAS) of its precursor, 1-tert-butyl-3,5-dimethylbenzene.[1] The bulky tert-butyl group and the two methyl groups direct the nitration to the position between the methyl groups.

This protocol is based on the nitration of 1-tert-butyl-3,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid.

Materials:

-

1-tert-butyl-3,5-dimethylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Silica Gel for column chromatography

-